

Comprehensive Technical Guide: 1-(Benzyloxy)-3-bromo-2-fluorobenzene

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Compound of Interest

Compound Name:	1-(Benzyloxy)-3-bromo-2-fluorobenzene
CAS No.:	295376-29-3
Cat. No.:	B3257803

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Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Core Focus: Molecular Weight Profiling, Synthesis Mechanisms, and Cross-Coupling Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, polyfunctionalized aromatic rings are essential for exploring structure-activity relationships (SAR). **1-(Benzyloxy)-3-bromo-2-fluorobenzene** is a highly specialized halogenated building block designed for precisely this purpose. Featuring orthogonal reactive sites—a protected phenol, a strongly electronegative fluorine atom, and a cross-coupling-ready bromine atom—this compound serves as a versatile lynchpin for constructing complex biaryl architectures.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight characteristics, and field-proven synthetic methodologies.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight profiling is the foundation of stoichiometric precision and analytical validation. The chemical formula for **1-(Benzyloxy)-3-bromo-2-fluorobenzene** is $C_{13}H_{10}BrFO$ [1].

The exact molecular weight is calculated as follows:

- Carbon (C): $13 \times 12.011 = 156.143$ g/mol
- Hydrogen (H): $10 \times 1.008 = 10.080$ g/mol
- Bromine (Br): $1 \times 79.904 = 79.904$ g/mol
- Fluorine (F): $1 \times 18.998 = 18.998$ g/mol
- Oxygen (O): $1 \times 15.999 = 15.999$ g/mol
- Total Molecular Weight: 281.12 g/mol .

Analytical Insight: Mass Spectrometry (MS) Validation

When validating this compound via LC-MS, researchers must account for isotopic distribution. Bromine exists naturally as a nearly 1:1 mixture of ^{79}Br and ^{81}Br isotopes. Therefore, the mass spectrum will not yield a single parent ion peak. Instead, a successful synthesis is self-validated by the presence of a characteristic doublet at $m/z[M]^+ \sim 280$ and ~ 282 . This 1:1 isotopic signature is a critical diagnostic marker for confirming the retention of the bromine atom during early-stage synthesis.

Quantitative Data Summary

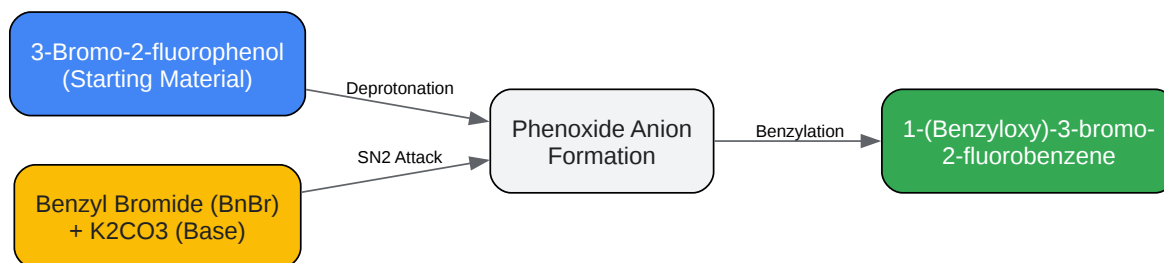
Property	Value
IUPAC Name	1-(benzyloxy)-3-bromo-2-fluorobenzene
CAS Registry Number	
Molecular Formula	C ₁₃ H ₁₀ BrFO[2]
Molecular Weight	281.12 g/mol [1]
Monoisotopic Mass	279.990 g/mol
Purity Standard	Typically ≥ 95% - 98%[1],[2]

Mechanistic Synthesis & Protection Strategy

The synthesis of **1-(Benzyloxy)-3-bromo-2-fluorobenzene** relies on a classic Williamson ether synthesis, utilizing 3-bromo-2-fluorophenol and benzyl bromide[3].

Causality in Experimental Design:

- Why a Benzyl (Bn) Protecting Group? Free phenols are highly acidic (pKa ~9) and nucleophilic. If left unprotected, they will prematurely quench organometallic reagents (like Grignard or organolithium species) and can poison palladium catalysts during downstream cross-coupling. The benzyl ether provides robust protection that is entirely stable under highly basic and nucleophilic conditions.
- Why Potassium Carbonate (K₂CO₃) and Acetone? K₂CO₃ is a mild, insoluble base that perfectly matches the pKa of the fluorinated phenol, driving complete deprotonation without triggering side reactions with the alkyl halide[3]. Acetone, a polar aprotic solvent, effectively solvates the resulting phenoxide anion, maximizing its nucleophilicity for the S_N2 attack on benzyl bromide[3].



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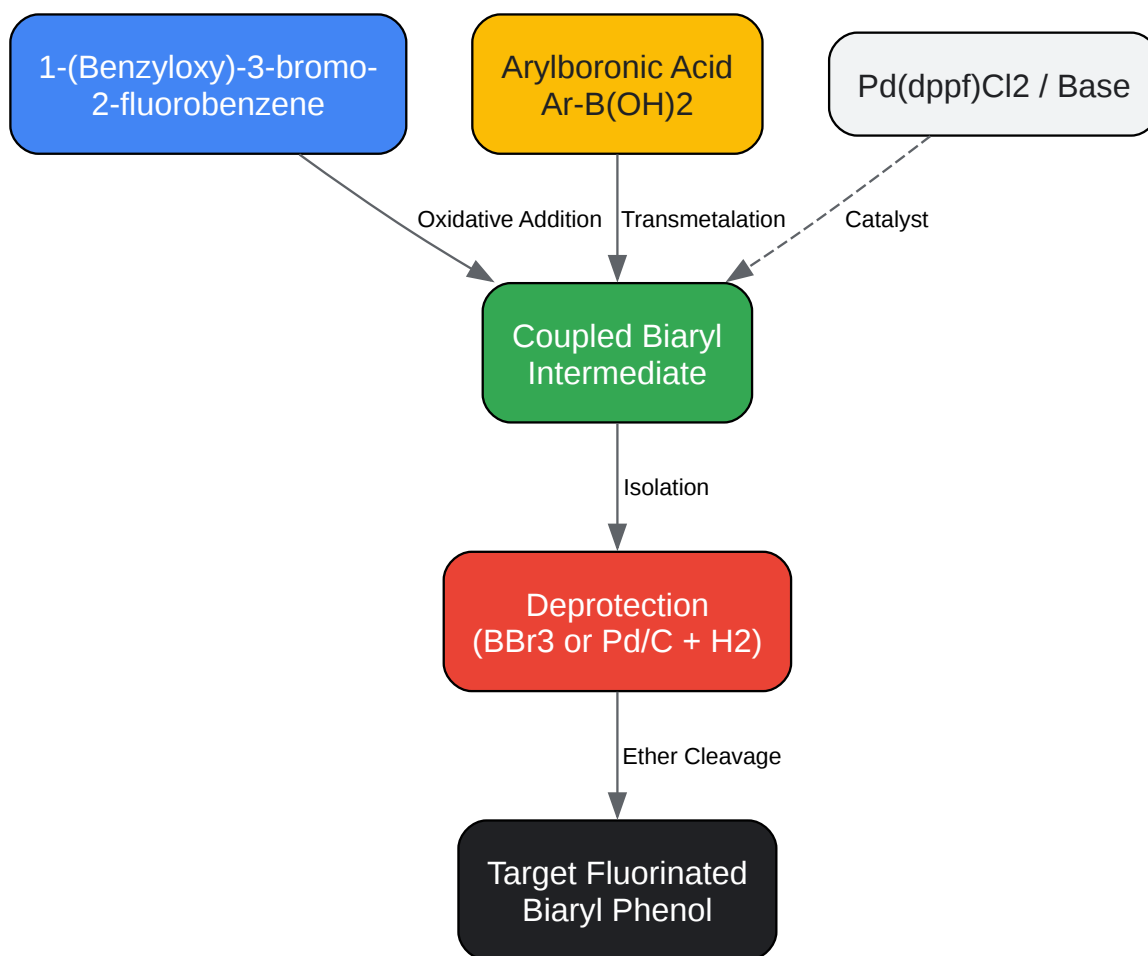
Fig 1: SN2 benzylation mechanism of 3-bromo-2-fluorophenol.

Downstream Applications (Cross-Coupling Workflows)

The strategic placement of the halogens allows for orthogonal reactivity. The C–Br bond is highly susceptible to oxidative addition by Pd(0) catalysts, making it an ideal candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

Expert Insight on Reactivity: The adjacent C–F bond is generally inert to standard Pd cross-coupling. However, it exerts a powerful inductive electron-withdrawing effect (-I effect). This lowers the electron density of the aromatic ring, thermodynamically favoring and accelerating the oxidative addition of palladium into the adjacent C–Br bond.

Deprotection Strategy: Once cross-coupling is complete, the benzyl group must be removed. While catalytic hydrogenolysis (Pd/C, H₂) is the standard method for cleaving benzyl ethers, it carries a high risk of concomitant hydrodehalogenation if any unreacted C–Br bonds remain, or if the target molecule contains reducible functional groups. In such cases, Lewis acid-mediated deprotection (e.g., using BBr₃ in DCM at -78°C) is the preferred, chemoselective alternative.



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Fig 2: Suzuki-Miyaura cross-coupling and subsequent deprotection workflow.

Experimental Protocols

Standard Operating Procedure: Synthesis of 1-(Benzyloxy)-3-bromo-2-fluorobenzene

This protocol is designed as a self-validating system, ensuring high yield and purity through built-in process controls.

Step 1: Reaction Setup

- Charge a flame-dried, 50 mL round-bottom flask with 3-bromo-2-fluorophenol (0.802 g, 4.20 mmol) and dissolve in anhydrous acetone (10 mL)[3].
- Add anhydrous potassium carbonate (K_2CO_3) (1.16 g, 8.40 mmol) to the solution[3]. Stir the suspension for 15 minutes at room temperature to ensure complete phenoxide formation.
- Dropwise, add benzyl bromide (0.755 mL, 6.30 mmol) via syringe[3].

Step 2: Thermal Activation

- Equip the flask with a reflux condenser.
- Heat the mixture to 60°C (reflux) and maintain vigorous stirring for 16 hours[3].

Step 3: In-Process Monitoring (Self-Validation)

- Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1).
- Validation Check: The starting phenol will stain heavily with $KMnO_4$. The fully protected product will migrate higher up the plate (higher R_f) and appear strongly UV-active but $KMnO_4$ -inactive, confirming the consumption of the free hydroxyl group.

Step 4: Workup & Isolation

- Cool the reaction mixture to room temperature.
- Filter the suspension through a pad of Celite to remove the insoluble inorganic salts (KBr and excess K_2CO_3). Wash the filter cake thoroughly with additional acetone[3].
- Evaporate the filtrate under reduced pressure to yield the crude product[3].
- Purify via flash column chromatography (silica gel, gradient elution of 100% hexanes to 95:5 hexanes/ethyl acetate) to afford pure **1-(Benzyloxy)-3-bromo-2-fluorobenzene**.

Step 5: Analytical Validation

- ^1H NMR (CDCl_3): Confirm identity by locating the characteristic benzylic $-\text{CH}_2-$ singlet integrating to 2 protons at ~ 5.1 ppm.
- LC-MS: Confirm the presence of the m/z 280/282 doublet, validating both the molecular weight and the retention of the critical bromine atom.

References

- Boroncore. "295376-29-3 | **1-(Benzyloxy)-3-bromo-2-fluorobenzene**". Boroncore Catalog. Available at:[\[Link\]](#)

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Sources

- 1. [1-\(Benzyloxy\)-3-bromo-2-fluorobenzene 95% | CAS: 295376-29-3 | AChemBlock \[achemblock.com\]](#)
- 2. [295376-29-3 | 1-\(Benzyloxy\)-3-bromo-2-fluorobenzene | Boroncore \[boroncore.com\]](#)
- 3. [wap.guidechem.com \[wap.guidechem.com\]](#)
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